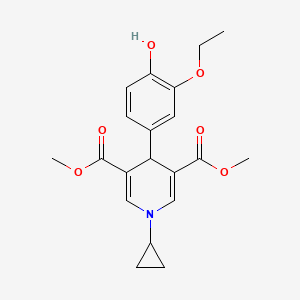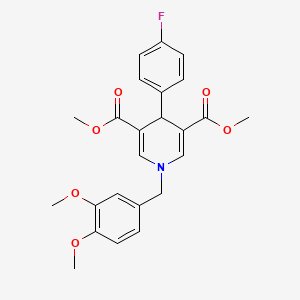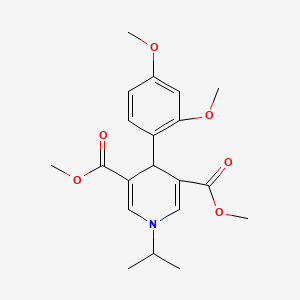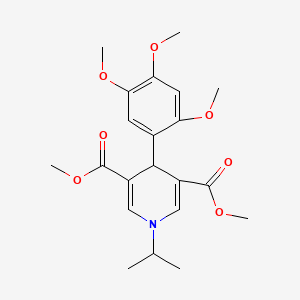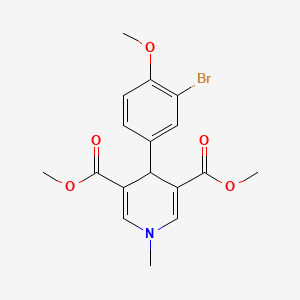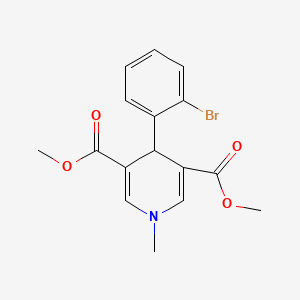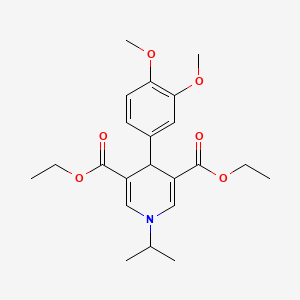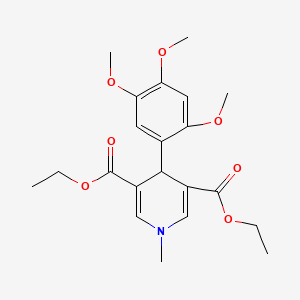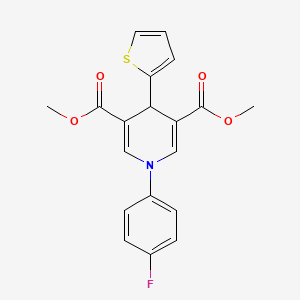
dimethyl 1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Dimethyl 1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as FTDP, is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyridine carboxylates and has been the subject of numerous studies due to its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of dimethyl 1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, this compound may also modulate the activity of certain ion channels, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal studies. These include a reduction in the production of pro-inflammatory cytokines, a decrease in the activity of certain ion channels, and an increase in the production of certain antioxidants. Additionally, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dimethyl 1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments include its well-established synthesis method, its potential therapeutic applications, and its ability to modulate the activity of certain ion channels. However, there are also limitations to using this compound in lab experiments, including its relatively low solubility in water and the need for further studies to fully elucidate its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on dimethyl 1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations to its use. Finally, there may be potential applications for this compound in the development of new drugs or drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-(4-fluorophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively for its potential applications in scientific research. One of the main areas of interest is the compound's potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of conditions such as arthritis and chronic pain.
Eigenschaften
IUPAC Name |
dimethyl 1-(4-fluorophenyl)-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S/c1-24-18(22)14-10-21(13-7-5-12(20)6-8-13)11-15(19(23)25-2)17(14)16-4-3-9-26-16/h3-11,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVAIXSMDNBDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



